molecular formula C9H5FN2O B6282315 5-fluoro-3-isocyanato-1H-indole CAS No. 2649060-80-8

5-fluoro-3-isocyanato-1H-indole

Cat. No.: B6282315
CAS No.: 2649060-80-8
M. Wt: 176.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-3-isocyanato-1H-indole is a specialized fluorinated indole derivative designed for advanced organic synthesis and drug discovery research. The compound features a reactive isocyanato group at the 3-position and a fluorine substituent at the 5-position of the indole scaffold, making it a valuable bifunctional intermediate for constructing diverse molecular architectures. Indole derivatives are recognized as privileged structures in medicinal chemistry due to their widespread presence in biologically active compounds and pharmaceuticals . The incorporation of fluorine atoms can significantly modulate a compound's physicochemical properties, metabolic stability, and binding affinity, making fluorinated indoles particularly attractive for developing therapeutic agents . This compound serves as a key precursor in the synthesis of sophisticated molecules targeting various disease pathways. Research indicates that indole-based compounds demonstrate significant biological activities, including anticancer properties through mechanisms such as inhibition of tyrosine kinase receptors like VEGFR, which are crucial targets in anti-angiogenic cancer therapy . The reactive isocyanato group enables efficient conjugation with amines, alcohols, and other nucleophiles to form ureas, carbamates, and other derivatives, facilitating the rapid exploration of structure-activity relationships and the development of potential drug candidates . This compound is supplied for research applications exclusively. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers are advised to handle this compound with appropriate safety precautions in a well-ventilated environment, utilizing proper personal protective equipment.

Properties

CAS No.

2649060-80-8

Molecular Formula

C9H5FN2O

Molecular Weight

176.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-3-isocyanato-1H-indole typically involves the introduction of the fluorine and isocyanate groups onto the indole ring. One common method is the reaction of 5-fluoroindole with phosgene to introduce the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the reactive nature of phosgene and isocyanates.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The fluorine atom in 5-fluoro-3-isocyanato-1H-indole can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols, forming urea and carbamate derivatives, respectively.

    Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.

    Catalysts: Catalysts such as Lewis acids can facilitate certain substitution reactions.

    Solvents: Organic solvents like dichloromethane and acetonitrile are often used in these reactions.

Major Products:

    Urea Derivatives: Formed from the reaction with amines.

    Carbamate Derivatives: Formed from the reaction with alcohols.

    Substituted Indoles: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

5-Fluoro-3-isocyanato-1H-indole serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows for the formation of numerous derivatives. Key reactions include:

  • Nucleophilic Substitution Reactions : The fluorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of urea or carbamate derivatives.
  • Addition Reactions : The isocyanate group can react with nucleophiles to yield valuable products in synthetic pathways.

The compound's reactivity makes it suitable for the synthesis of complex molecules used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic applications:

  • Anticancer Agents : Research indicates that certain derivatives exhibit cytotoxic activity against cancer cell lines, suggesting their potential as anticancer agents. For instance, modifications at the 5-position have shown improved potency against K-Ras mutant tumor cells .
  • Biological Activity Modulation : The compound has been studied for its ability to inhibit specific biological pathways, including enzyme inhibition related to cancer progression and other diseases.

Material Science

The industrial applications of this compound extend to the production of specialty chemicals and advanced materials. Its reactivity allows it to be utilized in:

  • Polymer Synthesis : The compound can be employed in the synthesis of polymers, where its isocyanate group facilitates the formation of urethane linkages.
  • Coatings and Adhesives : Due to its chemical properties, it can also be integrated into formulations for coatings and adhesives that require specific performance characteristics.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of derivatives of this compound in various applications:

  • A study evaluating analogues for their cytotoxic activity against cancer cells demonstrated that specific substitutions at the indole ring significantly influenced biological activity, with fluorinated compounds showing enhanced potency .
  • Another investigation into indole-containing compounds revealed their potential as dual receptor modulators, emphasizing the relevance of structural modifications on therapeutic efficacy .

Mechanism of Action

The mechanism of action of 5-fluoro-3-isocyanato-1H-indole and its derivatives depends on their specific applications. In medicinal chemistry, these compounds may interact with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the isocyanate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Table 1: Substituent and Functional Group Analysis

Compound Name Core Structure Position 3 Substituent Position 5 Substituent Key Functional Groups Reference
5-Fluoro-3-isocyanato-1H-indole 1H-Indole Isocyanato (-NCO) Fluorine (-F) Reactive isocyanato group N/A
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 1H-Indole Carboxamide (-CONH-) at C2 Fluorine (-F) Carboxamide, benzoylphenyl
3-(1-Pentyl-1H-imidazol-5-yl)-5-fluoro-1H-indole 1H-Indole 1-Pentylimidazolyl Fluorine (-F) Imidazole ring, alkyl chain
5-Fluoro-3-(2-(4-fluorophenyl)triazol-1-yl)ethyl-1H-indole 1H-Indole Triazole-ethyl linker Fluorine (-F) Triazole, fluorophenyl
Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate 1H-Indole Iodo (-I), ethyl ester (-COOEt) Fluorine (-F) Halogen (iodo), ester

Key Observations :

  • Reactivity : The isocyanato group in this compound offers direct reactivity for conjugation, unlike carboxamides () or esters (), which require activation for further modifications.
  • Electronic Effects : Electron-withdrawing groups like fluorine (common to all) enhance aromatic stability, while iodo () and triazole () groups alter electron density differently.

Physicochemical Properties

Table 2: Melting Points and Spectral Data

Compound Name Melting Point (°C) $ ^1H $-NMR Shifts (δ, ppm) IR Peaks (cm$^{-1}$) Molecular Weight (g/mol) Reference
This compound Not reported Expected: ~7.5–8.5 (H-3 indole) ~2250–2270 (NCO stretch) ~176.16 N/A
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 249–250 12.33 (NHCO), 8.0 (H-3 indole) 1666 (C=O), 1535 (N-H bend) 358.37
3-(1-Pentylimidazol-5-yl)-5-fluoro-1H-indole 122–123 7.62 (H-2 indole), 7.56 (H-7 indole) 1583 (C=N), 1446 (C-F) 287.36
Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate Not reported Not reported Not reported 333.10
5-Fluoro-3-(triazol-ethyl)-1H-indole >200 7.62 (H-2 indole), 4.16 (CH$_2$ linker) 3137 (N-H), 1583 (C=N) 350.13

Key Observations :

  • Melting Points : Carboxamide derivatives () exhibit higher melting points (~250°C) due to hydrogen bonding, whereas imidazolyl derivatives () melt at lower temperatures (~120°C) due to alkyl chain flexibility.
  • Spectral Signatures : The isocyanato group’s IR stretch (~2250 cm$^{-1}$) is distinct from carboxamide C=O (1666 cm$^{-1}$) or triazole C=N (1583 cm$^{-1}$) .

Key Observations :

  • Efficiency : Carboxamide synthesis () achieves moderate yields (37.5%), while click chemistry () yields only 22%, highlighting challenges in triazole formation.
  • Reagent Compatibility : Isocyanato group introduction (inferred from ) likely demands careful handling of toxic reagents like phosgene.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-fluoro-3-isocyanato-1H-indole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves functionalization of the indole scaffold at the 3-position. A common approach starts with 5-fluoro-1H-indole, which undergoes formylation or Mannich-type reactions to introduce an isocyanato group. For example, the isocyanato group can be introduced via formamide intermediates using reagents like POCl₃ and Et₃N under anhydrous conditions . Reaction optimization studies (e.g., solvent choice, catalyst loading) show that acetonitrile with iodine (10 mol%) at 40°C achieves high yields (98%) in analogous indole functionalization reactions .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) is critical for confirming regiochemistry and purity. For instance, ¹⁹F NMR can verify fluorination at the 5-position, while ¹H NMR detects characteristic indole NH signals (δ ~10–12 ppm). High-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) are used to confirm molecular weight and monitor reaction progress . X-ray crystallography, using programs like SHELXL , resolves ambiguities in stereochemistry for crystalline derivatives.

Q. What strategies are employed to introduce fluorine at the 5-position of the indole core?

  • Methodological Answer : Electrophilic fluorination using Selectfluor or N-fluorobenzenesulfonimide (NFSI) is standard. Alternatively, pre-fluorinated building blocks (e.g., 5-fluoroindole) are used in multi-step syntheses. For example, Fischer indole synthesis with fluorinated precursors ensures regioselective fluorination .

Advanced Research Questions

Q. How do steric and electronic effects of the isocyanato group influence reactivity in cross-coupling or cycloaddition reactions?

  • Methodological Answer : The isocyanato group (-NCO) is highly electrophilic, enabling reactions with amines or alcohols to form ureas or carbamates. Computational studies (e.g., DFT) combined with kinetic experiments reveal that electron-withdrawing groups (e.g., fluorine) enhance electrophilicity at the 3-position, facilitating nucleophilic attacks . Reaction monitoring via in situ IR spectroscopy can track isocyanato consumption.

Q. What crystallographic techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software is used to determine bond angles and torsional strain. For example, studies on 5-fluoro-1H-indole-3-carboxylic acid reveal planar indole rings with minor puckering (amplitude <0.1 Å) . ORTEP-3 visualizes thermal ellipsoids to assess disorder in crystal lattices.

Q. How are contradictory data in reaction optimization (e.g., yield vs. temperature) analyzed statistically?

  • Methodological Answer : Multivariate analysis (e.g., Design of Experiments, DoE) identifies critical parameters. For example, Table 1 in shows iodine catalysis at 40°C increases yield (98%) compared to room temperature (51%). ANOVA or regression models quantify interactions between variables like temperature, catalyst loading, and solvent polarity.

Q. What mechanistic insights explain the role of iodine in electrophilic substitutions of indole derivatives?

  • Methodological Answer : Iodine acts as a Lewis acid, polarizing the indole π-system to enhance electrophilicity at the 3-position. Isotopic labeling (e.g., ¹⁸O in H₂O) and kinetic isotope effects (KIE) studies confirm iodine’s role in stabilizing transition states during substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.